molecular formula C24H30N4O2 B11356703 4-tert-butyl-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide

4-tert-butyl-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11356703
M. Wt: 406.5 g/mol
InChI Key: JBPLUIDMKSBDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-TERT-BUTYL-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Group: This step involves the nucleophilic substitution reaction where the morpholine group is introduced.

    Attachment of the Tert-Butyl Group: This can be done using tert-butyl halides in the presence of a base.

    Final Coupling Reaction: The final step involves coupling the benzodiazole core with the benzamide moiety under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole core.

    Reduction: Reduction reactions can be performed on the benzamide moiety.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like KMnO4 or H2O2 can be used.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

4-TERT-BUTYL-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has been explored for various scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share a similar core structure.

    Morpholine Derivatives: Compounds such as 4-morpholinecarboxamide and 4-morpholineethanol are structurally related.

Uniqueness

What sets 4-TERT-BUTYL-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE apart is its combination of the benzodiazole core with the morpholine and tert-butyl groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

4-tert-butyl-N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]benzamide

InChI

InChI=1S/C24H30N4O2/c1-24(2,3)18-7-5-17(6-8-18)23(29)25-19-9-10-21-20(15-19)26-22(27(21)4)16-28-11-13-30-14-12-28/h5-10,15H,11-14,16H2,1-4H3,(H,25,29)

InChI Key

JBPLUIDMKSBDMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCOCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.